2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid
Description
Significance of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable reactivity profile have established them as key players in the formation of carbon-carbon and carbon-heteroatom bonds. The most prominent application of boronic acids is undoubtedly the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
The versatility of boronic acids extends beyond cross-coupling reactions. They are employed in a wide array of chemical transformations, including rhodium-catalyzed conjugate additions, copper-promoted C-N and C-O bond formations (Chan-Lam coupling), and as protecting groups for diols. The Lewis acidic nature of the boron atom also allows for their use in catalysis and as sensors for carbohydrates and other biologically relevant molecules.
Role of Imidazole (B134444) Scaffolds in Advanced Chemical Systems
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. This structural motif is present in numerous natural products, including the amino acid histidine, and forms the core of many blockbuster drugs. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its widespread utility.
In medicinal chemistry, imidazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. humanjournals.com In materials science, the imidazole scaffold is a key component in the design of ionic liquids, metal-organic frameworks (MOFs), and polymers with tailored electronic and optical properties.
Confluence of Phenylboronic Acid and Imidazole Architectures: A Research Perspective
The integration of a phenylboronic acid moiety with an imidazole ring within the same molecule, as seen in 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid, creates a bifunctional platform with intriguing possibilities. This combination allows for the orthogonal reactivity of the two functional groups. The boronic acid can participate in transition metal-catalyzed cross-coupling reactions, while the imidazole ring can act as a ligand for metal catalysts, a proton shuttle, or a site for further functionalization.
This confluence of functionalities opens up avenues for the development of novel catalysts, where the imidazole unit can modulate the activity and selectivity of a metal center. Furthermore, such compounds can serve as valuable building blocks for the synthesis of complex heterocyclic systems and molecules with potential applications in medicinal chemistry and materials science. The intramolecular interaction between the nitrogen atoms of the imidazole ring and the boron center can also influence the electronic properties and reactivity of the molecule.
Scope and Academic Relevance of this compound Research
While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its chemical structure suggests significant academic and practical relevance. The compound is commercially available, indicating its utility as a building block in synthetic chemistry.
Research on closely related imidazole-substituted phenylboronic acids highlights their potential in various fields. For instance, these compounds can be used as precursors for the synthesis of novel heterocyclic systems and as ligands in catalysis. The academic relevance of this compound lies in its potential to contribute to the development of new synthetic methodologies, novel catalysts, and functional materials. Further exploration of its reactivity and properties is warranted to fully unlock its potential.
Properties
IUPAC Name |
[2-(1-methylimidazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEYCFAVBOWIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NC=CN2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223464 | |
| Record name | B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243264-56-3 | |
| Record name | B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243264-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of 2 1 Methyl 1h Imidazole 2 Yl Phenylboronic Acid
Reaction Mechanisms of Boronic Acid Transformations
No publications detailing mechanistic investigations of reactions, such as Suzuki-Miyaura coupling or Chan-Lam amination, specifically using 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid as a substrate were found.
Without this foundational research, creating an article that is both detailed and scientifically rigorous is not possible.
Kinetic and Equilibrium Studies of Boronate Esterification
The formation of boronate esters from boronic acids and diols is a reversible reaction of significant importance, underpinning their application in sensing and dynamic covalent chemistry. The kinetics of this process for phenylboronic acids are influenced by several factors, including pH, the nature of the diol, and the substituents on the phenyl ring.
For ortho-substituted phenylboronic acids, intramolecular interactions can significantly affect the rate of esterification. In the case of ortho-aminomethyl phenylboronic acids, a topic of some debate has been the role of the neighboring amino group. nih.govnih.gov Kinetic studies have revealed that the reaction can exhibit saturation kinetics at high concentrations of the diol (e.g., fructose), which is indicative of a rate-determining step involving the creation of an intermediate prior to the reaction with the diol. nih.gov This has been proposed to involve the departure of a solvent molecule coordinated to the boron atom. nih.gov The ortho-aminomethyl group, as an ammonium (B1175870) ion at certain pH values, is thought to act as a general acid to facilitate this solvent departure. nih.gov
Table 1: Factors Influencing Boronate Esterification Kinetics
| Factor | Description | Potential Influence of 2-(1-Methyl-1H-imidazole-2-yl) Group |
| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. | The imidazole (B134444) nitrogen's pKa will influence the intramolecular coordination and the overall charge of the molecule at different pH values. |
| Diol Structure | The steric and electronic properties of the diol affect the stability of the resulting boronate ester. | No direct influence, but the stability of the formed ester will be a key factor in the equilibrium. |
| Solvent | Can coordinate to the boron atom and must be displaced during esterification. | The intramolecular N-B interaction may reduce the role of solvent coordination. |
| Intramolecular Catalysis | Neighboring functional groups can act as general acids or bases to facilitate the reaction. | The imidazole nitrogen can potentially act as an intramolecular general base to facilitate the delivery of the diol nucleophile. |
Mechanistic Pathways of Oxidative Deboronation
A significant limitation of boronic acids, particularly in biological applications, is their susceptibility to oxidative deboronation. digitellinc.comnih.gov This process, which converts the boronic acid to an alcohol and boric acid, can be initiated by reactive oxygen species (ROS). nih.gov The generally accepted mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. nih.gov This is followed by a rate-limiting 1,2-migration of the carbon atom from the boron to the oxygen, leading to a labile boric ester that is rapidly hydrolyzed. nih.gov
The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the boronic acid towards oxidation. Electron-withdrawing groups tend to decrease the electron density on the boron atom, which can in turn slow down the rate-limiting carbon-to-oxygen migration step. nih.govnih.gov For instance, it has been shown that installing a pendant carboxyl group that can act as an intramolecular ligand for the boron atom can increase the oxidative stability by several orders of magnitude. nih.govnih.gov This increased stability is attributed to the diminished stabilization of the developing p-orbital on the boron atom in the transition state of the oxidation reaction. nih.gov
In the context of this compound, the imidazole ring is expected to have a significant electronic influence. The potential for intramolecular coordination between the imidazole nitrogen and the boron atom could reduce the electron density on the boron, thereby enhancing its oxidative stability compared to unsubstituted phenylboronic acid.
Catalytic Pathways Involving this compound
The unique bifunctional nature of this compound makes it an intriguing candidate for catalysis. The Lewis acidic boron center and the Lewis basic imidazole nitrogen can act in concert to activate substrates and facilitate chemical transformations.
Organocatalytic Applications and Reaction Mechanisms
While the parent compound has not been extensively studied as an organocatalyst, a closely related derivative, 4-methoxy-2-(N-methylimidazol-2-yl)phenylboronic acid, has been successfully employed in the site-selective monoacylation of carbohydrates. nih.gov This transformation highlights the potential of this class of compounds in organocatalysis.
The proposed mechanism for this catalytic acylation involves the formation of a zwitterionic complex through internal coordination of the ortho-imidazolyl substituent to the boronic acid. nih.gov This intramolecular interaction is believed to result in an activation similar to that observed with borinic acid systems, where the complexation of a diol with a borinic acid leads to an anionic complex, increasing the electron density on the oxygen atoms and activating them as nucleophiles. nih.gov In the case of the imidazole-containing phenylboronic acid, the zwitterionic nature of the catalyst-diol complex enhances the nucleophilicity of one of the hydroxyl groups of the carbohydrate, allowing for site-selective acylation.
Table 2: Proposed Steps in Organocatalytic Acylation
| Step | Description |
| 1. Catalyst-Substrate Binding | The boronic acid catalyst reversibly forms a boronate ester with two adjacent hydroxyl groups of the carbohydrate. |
| 2. Intramolecular Activation | The imidazole nitrogen coordinates to the boron atom, forming a zwitterionic intermediate. |
| 3. Nucleophilic Activation | The formation of the zwitterionic complex increases the electron density on one of the coordinated oxygen atoms, enhancing its nucleophilicity. |
| 4. Acylation | The activated hydroxyl group attacks the acylating agent (e.g., an anhydride). |
| 5. Product Release | The acylated carbohydrate is released, regenerating the catalyst for the next cycle. |
Metal-Catalyzed Transformations and Ligand Design
The presence of the N-methylimidazole moiety in this compound makes it a potential N,O-bidentate ligand for metal ions. Imidazole and its derivatives are well-known ligands in coordination chemistry and have been used in various metal-catalyzed reactions.
While specific applications of this compound as a ligand are not widely reported, related systems have been explored. For example, N,O-bidentate ligand-tunable copper(II) complexes have been used as catalysts for Chan-Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. rsc.org This suggests that complexes of this compound with transition metals like copper could be effective catalysts for cross-coupling and other transformations. The design of such a ligand allows for the fine-tuning of the metal center's electronic and steric properties, which can influence the catalyst's activity and selectivity.
Mechanistic Insights into Boronic Acid-Assisted Catalysis
Boronic acids can act as catalysts through various modes of activation. rsc.org They can function as Lewis acids to activate carbonyl groups or as Brønsted acids. rsc.org A key feature of boronic acid catalysis is the ability to form reversible covalent bonds with hydroxyl groups, which can be exploited for both electrophilic and nucleophilic activation. rsc.org
In the context of this compound, the intramolecular assistance from the imidazole group is a critical mechanistic feature. As seen in the organocatalytic acylation of carbohydrates, the imidazole nitrogen can act as an internal Lewis base, modulating the properties of the boronic acid. nih.gov This dual activation mechanism, where the boronic acid activates one substrate (e.g., a diol) and the imidazole moiety potentially interacts with another reactant or stabilizes a transition state, is a promising strategy for developing novel catalytic systems. This bifunctional nature allows for the organization of reactants in a pre-transition state assembly, potentially leading to high levels of selectivity.
Molecular Recognition and Binding Mechanisms
Fundamental Principles of Boronic Acid-Diol Interactions
The boronic acid group is a cornerstone of this compound's recognition ability, renowned for its capacity to interact with molecules containing diol functionalities (two hydroxyl groups on adjacent carbon atoms). This interaction is a well-established principle in supramolecular chemistry and is central to the design of sensors and receptors for saccharides and other biologically important diol-containing compounds.
The primary mechanism of interaction between a boronic acid and a diol is the formation of a reversible covalent boronate ester. This reaction involves the condensation of the boronic acid with the diol to form a cyclic ester. Boronic acids are Lewis acids, meaning they can accept a pair of electrons. This property facilitates their reaction with Lewis bases such as diols.
The formation of these boronate esters is a dynamic process, meaning the bonds can form and break, allowing for reversible binding. This reversibility is crucial for applications such as sensing, where the binding and release of a target molecule need to be monitored. The stability of the resulting five- or six-membered cyclic boronate esters is a key driver for the recognition process.
The binding equilibrium of boronic acid-diol interactions is highly sensitive to the surrounding chemical environment, particularly pH and the nature of the solvent. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is generally more reactive towards diols.
| Factor | Influence on Boronic Acid-Diol Binding |
| pH | Generally, higher pH increases the concentration of the more reactive tetrahedral boronate ion, favoring ester formation. |
| Solvent Polarity | Can affect the stability of both the boronic acid and the boronate ester, thus shifting the equilibrium. |
| Solvent Protic/Aprotic Nature | Protic solvents can form hydrogen bonds and may compete with the diol for interaction with the boronic acid. |
Contribution of the Imidazole (B134444) Moiety to Molecular Recognition
The imidazole ring contains nitrogen atoms that can act as both hydrogen bond donors and acceptors. This allows it to form specific hydrogen bonding patterns with complementary functional groups on a target molecule. These directional interactions are crucial for achieving high selectivity in molecular recognition, as they impose strict geometric constraints for effective binding.
The aromatic nature of the imidazole ring enables it to participate in π-stacking interactions with other aromatic systems. This type of interaction, driven by the alignment of π-orbitals, is a significant force in the binding of molecules in both biological and synthetic systems. The phenyl ring of the boronic acid moiety can also engage in such interactions, potentially leading to a cooperative aromatic binding domain.
A particularly important aspect of the molecular architecture of 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid is the potential for cooperative binding. This occurs when the boronic acid and the imidazole moiety act in concert to bind a target molecule with a much higher affinity than either group could achieve alone.
Research has shown that boronic acids can interact with the imidazole side chain of histidine residues in proteins. nih.gov This interaction involves the coordination of the lone pair of electrons from a nitrogen atom of the imidazole ring to the electron-deficient boron atom. nih.gov In the context of this compound, an intramolecular or intermolecular interaction between the imidazole nitrogen and the boron atom can occur. This pre-organizes the molecule for binding or can be part of a multi-point binding interaction with a target that has both a diol and a complementary group for the imidazole. This synergistic effect, where the binding at one site enhances the affinity of the other, is a hallmark of sophisticated molecular recognition systems.
| Interaction Type | Contributing Moiety | Description |
| Reversible Covalent Bonding | Phenylboronic Acid | Formation of cyclic boronate esters with diols. |
| Hydrogen Bonding | Imidazole Ring | Acts as both a hydrogen bond donor and acceptor. |
| π-Stacking | Imidazole and Phenyl Rings | Aromatic interactions with other π-systems. |
| Cooperative Binding | Boronic Acid and Imidazole | Synergistic binding through simultaneous interactions. |
Design Principles for Selective Recognition Systems
The rational design of selective recognition systems utilizing this compound as a building block involves several key principles. These principles aim to enhance binding affinity and selectivity towards specific target molecules by leveraging cooperative interactions and fine-tuning the electronic and steric properties of the recognition motif.
Multivalent interactions, characterized by the simultaneous binding of multiple ligands on one entity to multiple receptors on another, can lead to a significant enhancement in binding affinity and specificity, an effect known as the avidity or chelate effect. In the context of this compound, multivalent probes can be designed by incorporating multiple units of this boronic acid derivative onto a single scaffold.
The design of such multivalent probes allows for the targeting of surfaces or molecules that present multiple binding sites in a specific spatial arrangement. This "superselective" binding can be tuned by modifying the molecular characteristics of the multivalent probe, such as its size, valency (the number of binding units), and the affinity of the individual binding motifs. The strategic placement of multiple this compound units can lead to systems that can selectively target cells or tissues with a defined density of surface receptors.
The binding affinity and selectivity of this compound can be modulated by introducing substituents on either the phenyl ring or the imidazole moiety. These substituents can exert electronic and steric effects that influence the Lewis acidity of the boron atom and the hydrogen-bonding capabilities of the imidazole ring.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the pKa of the boronic acid. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, leading to stronger binding with diols. Conversely, electron-donating groups decrease the Lewis acidity. The Hammett equation can be a useful tool to correlate the electronic effects of substituents with the acidity of the boronic acid. For instance, the introduction of a halogen atom to the phenyl ring of a phenylboronic acid increases its acidity, with a significant increase observed for meta-substituents due to the inductive effect.
N-Methylation: The methylation of the imidazole nitrogen at the N-1 position in this compound has a notable impact on its properties compared to its unmethylated counterpart. N-methylation can influence the electronic properties, solubility, and conformational preferences of the molecule. Studies on other classes of compounds have shown that N-methylation can lead to increased lipophilicity and aqueous solubility, which can be crucial for biological applications. Furthermore, the presence of the methyl group can sterically influence the orientation of the imidazole ring relative to the phenylboronic acid moiety, which in turn can affect its binding to target molecules.
The table below summarizes the general effects of substituents on the properties of phenylboronic acids.
| Substituent Position | Electronic Effect of Substituent | Impact on Acidity | Rationale |
| ortho | Electron-withdrawing or -donating | Can increase or decrease | Acidity is influenced by a combination of electronic effects, steric hindrance, and the potential for intramolecular hydrogen bonding with the boronic acid group. |
| meta | Electron-withdrawing | Increases | Primarily driven by the inductive effect of the substituent, which increases the Lewis acidity of the boron atom. |
| para | Electron-withdrawing | Increases | Electronic effects are transmitted through the aromatic system, influencing the electron density at the boron center. |
The rational design of receptor motifs incorporating this compound involves the strategic placement of this compound within a larger molecular framework to achieve specific recognition of a target analyte. The boronic acid serves as a covalent binding site for diol-containing molecules, such as saccharides, while the imidazole ring can engage in additional non-covalent interactions.
The design process often involves computational modeling to predict the binding geometries and affinities of the receptor-target complexes. These theoretical insights can then guide the synthesis and experimental evaluation of new receptor motifs with improved recognition properties. The versatility of the imidazole scaffold allows for its incorporation into various molecular architectures, making it a valuable component in the design of optical-based sensors and other molecular recognition systems.
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid, these methods can map out electron density, identify reactive sites, and model the energetic landscape of chemical transformations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comcdut.edu.cn For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are instrumental in elucidating the mechanisms of key reactions involving the boronic acid group. mdpi.comnih.gov
One of the most important reactions for phenylboronic acids is the Suzuki-Miyaura cross-coupling. nih.gov DFT studies can model the three primary steps of the catalytic cycle:
Oxidative Addition: The initial step where an aryl halide adds to the palladium catalyst.
Transmetalation: The rate-determining step for many Suzuki couplings, where the aryl group from the boronic acid is transferred to the palladium center. nih.gov DFT calculations help to understand the role of the base in activating the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer. acs.org
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the catalyst.
DFT is also used to study other reactions, such as protodeboronation (the cleavage of the C-B bond by a proton source), which is a common decomposition pathway for arylboronic acids, particularly under aqueous conditions. acs.org Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can predict its susceptibility to nucleophilic or electrophilic attack, while molecular electrostatic potential (MEP) maps visually indicate electron-rich and electron-poor regions, highlighting potential sites for interaction. mdpi.comresearchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated by DFT
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Boron Atomic Charge | +0.75 | Indicates the electrophilic nature of the boron atom, a key factor in its reactivity. |
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov DFT calculations are employed to locate the geometry of these short-lived species and to calculate their energy, which determines the activation energy (energy barrier) of a reaction step. nih.gov
Table 2: Hypothetical Free Energy Profile for a Key Reaction Step (e.g., Transmetalation)
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant Complex | Pd-complex and boronate species associated before reaction. | 0.0 |
| TS1 | Transition state for the transfer of the aryl group to palladium. | +19.8 |
| Intermediate | Intermediate formed after aryl transfer. | -5.4 |
| Product Complex | Final complex before reductive elimination. | -15.2 |
Molecular Dynamics Simulations for Conformational Analysis and Binding
While quantum chemical studies often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational flexibility and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations can be used to analyze the rotational freedom around the single bonds, particularly the C-C bond linking the phenyl and imidazole (B134444) rings and the C-B bond. This analysis reveals the preferred conformations (low-energy states) of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). researchgate.net
Furthermore, MD simulations are invaluable for studying the binding of the molecule to a biological target, such as an enzyme active site. nih.govpensoft.net Boronic acids are known inhibitors of serine proteases, and MD simulations can model the formation of the covalent bond between the boron atom and a key serine residue. nih.govresearchgate.net These simulations can assess the stability of the resulting complex by calculating metrics like the root-mean-square deviation (RMSD) of the ligand in the binding pocket and analyzing the network of hydrogen bonds and other non-covalent interactions over the simulation time. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. researchgate.netnih.gov These models are built on the principle that the structure of a molecule determines its properties.
For a series of related imidazole or boronic acid derivatives, a QSPR study would involve several steps:
Data Set Generation: A collection of molecules with known experimental property values (e.g., solubility, toxicity, binding affinity) is assembled. nih.gov
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can describe constitutional, topological, geometric, and electronic features.
Model Development: Statistical methods, such as multiple linear regression (MLR) combined with genetic algorithms (GA) for descriptor selection, are used to build a mathematical equation that relates a subset of descriptors to the property of interest. researchgate.netresearchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
For this compound, a validated QSPR model could be used to predict properties that are difficult or time-consuming to measure experimentally. researchgate.netresearchgate.net
Table 3: Example Molecular Descriptors Used in QSPR Models
| Descriptor Class | Example Descriptor | Description |
| Physicochemical | ClogP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. iosrjournals.org |
| Steric | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability. iosrjournals.org |
| Electronic | Dipole Moment | Measures the separation of positive and negative charges in the molecule. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. |
Prediction of Spectroscopic Properties and Sensing Behavior
Computational methods can accurately predict various spectroscopic properties, which is crucial for structure verification and interpretation of experimental data. nih.gov
NMR Spectroscopy: DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. mdpi.com By calculating the spectra for different possible isomers or conformers and comparing them to experimental data, the correct structure can be assigned. github.io
Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can also be computed using DFT. researchgate.net The calculated spectrum can be compared with the experimental one to assign vibrational modes to specific functional groups and motions within the molecule. nih.gov
These predictive capabilities are also essential for understanding sensing behavior. Boronic acids are widely used in sensors for saccharides due to their ability to form cyclic esters with diols. nih.gov Computational modeling can predict the changes in spectroscopic properties (e.g., fluorescence or UV-Vis absorbance) upon binding to a target analyte, thereby elucidating the sensing mechanism and guiding the design of more effective sensors.
Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (attached to Boron) | 135.2 | 134.8 |
| C2 (Imidazole) | 148.5 | 147.9 |
| C4 (Imidazole) | 128.9 | 128.5 |
| C5 (Imidazole) | 121.3 | 120.9 |
| N-CH₃ (Imidazole) | 35.8 | 35.5 |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Molecular Probes
The inherent chemical properties of 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid, particularly the boronic acid moiety's ability to interact with diols, make it a promising candidate for the development of advanced molecular probes. Future research is anticipated to focus on designing fluorescent probes for the detection of biologically significant molecules such as saccharides and reactive oxygen species. For instance, probes can be engineered to exhibit an "Off-On" fluorescence response upon binding to specific analytes, a mechanism that is highly sought after for its high signal-to-noise ratio. The imidazole (B134444) ring, a common pharmacophore, can be further functionalized to enhance the probe's specificity and cellular uptake. The development of boronate-based fluorescent probes has already shown significant promise for imaging cellular hydrogen peroxide, and this principle can be extended to create probes based on the this compound scaffold for a variety of biological targets. princeton.edunih.gov
Integration with Artificial Intelligence and Machine Learning for Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules like this compound. ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives. nih.gov This predictive power can significantly accelerate the discovery of new compounds with desired functionalities. For example, generative models can be employed to design novel derivatives of this compound with enhanced binding affinity for a specific biological target or with optimized photophysical properties for use as molecular probes. By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error approaches to drug discovery and materials science. researchgate.netiapchem.org
Novel Catalytic Applications Beyond Traditional Organic Synthesis
While boronic acids are well-established in Suzuki-Miyaura cross-coupling reactions, the unique electronic and steric properties of this compound could be exploited in novel catalytic systems. Future research may explore its potential as a catalyst or ligand in a broader range of organic transformations. For instance, the imidazole moiety could act as a coordinating group for a metal center, creating a bifunctional catalyst where the boronic acid and the metal complex work in concert to promote a specific reaction. The development of boronic acid catalysts for efficient amidation through dehydrative condensation is an emerging area where derivatives of this compound could find application. nih.gov Furthermore, the synthesis of novel heterocyclic systems can be achieved through innovative catalytic cycles, and the structural features of this compound make it an intriguing candidate for such explorations. rsc.org
Exploration in Complex Biological Research Environments (as research tools)
The ability of this compound to interact with biological molecules makes it a valuable tool for studying complex biological systems. Beyond its potential as a therapeutic agent, it can be developed into chemical probes to investigate cellular processes in real-time. For example, by attaching a fluorescent reporter, it could be used for in vivo imaging of specific biomolecules or cellular structures. researchgate.netescholarship.org Phenylboronic acid-based nanogels have been developed for targeted SPECT imaging and radiotherapy, highlighting the potential of this chemical motif in advanced biomedical applications. nih.gov The development of probes that can selectively label and image intracellular components is crucial for understanding the intricate workings of the cell, and this compound provides a versatile scaffold for the creation of such tools.
Q & A
Q. What are the common synthetic routes for 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of boronic acids with halide-bearing imidazole derivatives. A standard protocol involves:
- Reacting 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) with phenylboronic acid (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) and a base (e.g., K₃PO₄, 3.0 eq) in a dioxane/water solvent system (3:1 v/v) under aerobic conditions .
- Monitoring reaction progress via TLC and optimizing yields by adjusting catalyst loading or solvent ratios.
Q. What spectroscopic and structural characterization methods are employed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazole and boronic acid moieties. For example, ¹H NMR peaks for imidazole protons typically appear at δ 7.3–8.9 ppm, while boronic acid protons may show broad signals .
- X-ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for refining crystal structures, particularly for analyzing bond angles and intermolecular interactions involving the boronic acid group .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight, with fragmentation patterns aiding in structural validation .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for low-yield scenarios?
Low yields may arise from competing side reactions or inefficient catalysis. Methodological adjustments include:
- Catalyst Screening : Testing Pd(OAc)₂ or Buchwald-Hartwig catalysts for improved stability .
- Solvent Systems : Replacing dioxane/water with toluene/ethanol or adding phase-transfer agents to enhance solubility.
- Ultrasonic Irradiation : Applying ultrasound to accelerate reaction kinetics and improve yields, as demonstrated in analogous imidazole syntheses .
Q. What computational approaches predict the reactivity of the boronic acid group in molecular interactions?
Density functional theory (DFT) and molecular docking studies evaluate:
- Intramolecular B–N/O Interactions : Computational models (e.g., Gaussian) assess boron’s electron-acceptor behavior, particularly in conformers where the boronic acid group forms transient bonds with adjacent nitrogen or oxygen atoms .
- Enzyme Binding Affinity : Docking software (e.g., AutoDock) simulates interactions with biological targets, such as EGFR kinase, by analyzing hydrogen bonding and steric complementarity .
Q. How do structural modifications influence the compound’s ionophoric activity?
- Cholate Conjugation : Linking the boronic acid to a cholate tail (as in Wulff-type derivatives) can enable fructose-mediated ion transport across lipid bilayers. Experimental designs involve fluorescence assays to monitor cation flux in vesicle models .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may alter boronic acid’s Lewis acidity, impacting saccharide-binding efficiency .
Q. How should researchers address contradictory data in reaction yields or binding affinities?
- Reproducibility Checks : Ensure reagent purity (e.g., anhydrous solvents, freshly distilled boronic acids) and standardized reaction conditions .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) contributing to yield discrepancies .
- Cross-Validation : Compare results with alternative techniques (e.g., ITC for binding constants vs. SPR) to resolve affinity contradictions .
Methodological Considerations
- Synthetic Challenges : The boronic acid group’s sensitivity to moisture necessitates anhydrous handling and storage at 0–6°C .
- Safety Protocols : Use gloves and protective eyewear when handling boronic acids, and dispose of waste via certified chemical disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
